Juncein

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20O11 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m0/s1 |

InChI Key |

UHNXUSWGOJMEFO-RQUKQETFSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Botanical Sources of Pyrrolizidine Alkaloid Junceine

Identification of Primary Plant Sources of Junceine

The primary botanical source identified for the pyrrolizidine (B1209537) alkaloid Junceine is the plant species Crotalaria juncea. nih.govprota4u.orgtropseeds.comarccjournals.comtheferns.inforesearchgate.netfeedipedia.orgnih.gov

Occurrence in Crotalaria juncea (Sunn Hemp)

Crotalaria juncea, commonly known as Sunn Hemp, is a widely cultivated leguminous plant. nih.govfeedipedia.org It is well-established in scientific literature that C. juncea contains pyrrolizidine alkaloids, with Junceine being one of the reported compounds present in this species. nih.govprota4u.orgtropseeds.comarccjournals.comtheferns.inforesearchgate.netfeedipedia.orgnih.gov

Distribution within Plant Tissues (e.g., seeds)

Studies on the distribution of pyrrolizidine alkaloids within Crotalaria juncea tissues indicate differential accumulation in various plant parts. Pyrrolizidine alkaloids, including Junceine, are predominantly found in the seeds of C. juncea. nih.govtropseeds.comarccjournals.comresearchgate.netresearchgate.net For instance, analysis of the 'Tropic Sun' cultivar showed that dehydropyrrolizidine alkaloids occurred mainly as free bases in the seeds. nih.gov In contrast, roots, stems, and leaves tend to contain lower concentrations of PAs, often primarily in the form of N-oxides. nih.govarccjournals.com One study did not detect alkaloids in cotyledons, leaves, or flowers of C. juncea, suggesting alkaloid production might be limited to the seeds. tropseeds.comarccjournals.com

Co-occurrence with Other Pyrrolizidine Alkaloids in Biological Systems

Junceine typically co-occurs with other pyrrolizidine alkaloids within Crotalaria juncea. The seeds of C. juncea have been reported to contain several macrocyclic dehydropyrrolizidine alkaloid diesters, including Junceine, trichodesmine (B190315), senecionine, riddelliine, and seneciphylline (B43193). nih.govprota4u.orgtropseeds.comarccjournals.com However, some analyses of C. juncea seeds from different populations have specifically identified Junceine and trichodesmine as the only pyrrolizidine alkaloids present among those tested. tropseeds.comingentaconnect.com In these cases, Junceine was often present in higher amounts than trichodesmine in the seeds of most accessions studied. ingentaconnect.com

A summary of some co-occurring pyrrolizidine alkaloids in C. juncea seeds:

| Pyrrolizidine Alkaloid | Occurrence in C. juncea Seeds |

| Junceine | Present |

| Trichodesmine | Present |

| Senecionine | Reported |

| Riddelliine | Reported |

| Seneciphylline | Reported |

| Isohemijunceines | Reported nih.govscielo.br |

Note: The presence and relative amounts of co-occurring PAs can vary depending on the specific cultivar and origin. ingentaconnect.com

Genetic and Environmental Factors Influencing Junceine Accumulation in Plants

The accumulation of pyrrolizidine alkaloids, including Junceine, in Crotalaria juncea can be influenced by both genetic and environmental factors. Environmental conditions, such as the growing area, can potentially lead to variations in the PA content of a specific plant. up.ac.za Genetic factors also play a role, as evidenced by the variability in the presence and levels of Junceine and trichodesmine observed among different C. juncea accessions originating from various parts of the world. ingentaconnect.com Some accessions may contain both Junceine and trichodesmine, while others may have very low levels or only one of the compounds. ingentaconnect.com Research also suggests that alkaloid production in C. juncea might be primarily localized to the seeds tropseeds.com, and that processes like nodulation can trigger de novo PA biosynthesis in Crotalaria species pnas.org. Furthermore, the timing of seeding has been shown to influence the concentration of trichodesmine in sunn hemp pods, suggesting environmental or developmental timing effects on alkaloid levels. arccjournals.com

Chemical Structure Elucidation and Stereochemical Considerations of Junceine

Historical Investigations into the Structure of Junceine

Early investigations into the chemical constituents of plants, particularly those from the Crotalaria genus, led to the isolation and preliminary characterization of various pyrrolizidine (B1209537) alkaloids, including junceine. Junceine has been identified as a component in the seeds of Crotalaria juncea nih.govusda.govresearchgate.netnih.govusda.gov. Its presence was also reported in Crotalaria rubiginosa, with studies on the alkaloids of this species, including trichodesmine (B190315) and junceine, dating back to the 1960s publish.csiro.au. The structural determination of pyrrolizidine alkaloids typically involves the identification of the necine (amino alcohol) portion and the esterifying necic acids inchem.orgresearchgate.net. More recent studies have employed advanced spectrometric and spectroscopic methods, such as HPLC-ESI/MS and NMR spectroscopy (¹H and ¹³C NMR), for the elucidation and confirmation of junceine's structure nih.govusda.govresearchgate.netnih.govusda.gov. Comparison of spectroscopic data with authenticated standards has been crucial in confirming the identity of isolated junceine nih.gov.

Characterization as a Dehydropyrrolizidine Alkaloid Macrocyclic Diester

Junceine is characterized as a dehydropyrrolizidine alkaloid macrocyclic diester nih.govusda.govresearchgate.netnih.gov. Pyrrolizidine alkaloids are broadly defined by their structure, which consists of a necine base, a bicyclic amino alcohol, esterified with one or more necic acids researchgate.netuni-bonn.de. In the case of macrocyclic diesters like junceine, a single dicarboxylic necic acid forms a large ring structure by creating ester linkages with hydroxyl groups on the necine base uni-bonn.de. Junceine is specifically noted as a monocrotaline-type macrocyclic diester researchgate.net. Monocrotaline (B1676716) is a well-known example of a pyrrolizidine alkaloid featuring an 11-membered macrocyclic ring uni-bonn.de.

The molecular formula of junceine is C₁₈H₂₇NO₇, with a molecular weight of 369.41 g/mol researchgate.netuni-bonn.deplantaanalytica.comsigmaaldrich.comphytolab.com.

The IUPAC name for junceine is (1R,4R,5R,6R,16R)-5,6-dihydroxy-6-(hydroxymethyl)-5-methyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.0¹³,¹⁶]hexadec-10-ene-3,7-dione plantaanalytica.com. This systematic name explicitly describes the macrocyclic nature of the molecule, the presence of ester linkages (indicated by "dioxa" and "dione"), the dehydropyrrolizidine core, and the positions of substituents. The structure contains a bicyclic pyrrolizidine system with a double bond (dehydropyrrolizidine) and a macrocyclic ring formed by the diesterification of a necine base with a dicarboxylic acid.

The chemical structure can be represented by the SMILES string: O=C1OCC2=CCN3[C@@]2([H])C@HCC3 sigmaaldrich.com. The InChIKey for junceine (with the formula C₁₈H₂₇NO₇) is AAVMGRPGPSSZBQ-FOOXYVKASA-N sigmaaldrich.comepa.gov.

Stereochemical Analysis and Isomeric Forms of Junceine

The InChIKey AAVMGRPGPSSZBQ-FOOXYVKASA-N is associated with a defined stereochemical arrangement sigmaaldrich.comepa.gov. The analysis of pyrrolizidine alkaloids often involves techniques like NMR spectroscopy, which provides detailed information about the spatial arrangement of atoms and can be used to confirm stereochemistry by comparison with known compounds nih.govscielo.br.

The existence of isomeric forms within the pyrrolizidine alkaloid class is common. For instance, axillarine, another alkaloid with the molecular formula C₁₈H₂₇NO₇, has been identified as an isomer of junceine thepharmstudent.com. While the search results primarily discuss junceine's specific structure, the mention of diastereoisomers in the context of related retronecine (B1221780) monoesters like isohemijunceine highlights the significance of stereochemical variations within this class of natural products nih.govusda.govresearchgate.netnih.govusda.gov. The macrocyclic structure and the multiple chiral centers within the necine and necic acid moieties contribute to the potential for different stereoisomers.

Analytical Methodologies for the Characterization of Junceine

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are widely used for the separation of juncein from other compounds present in plant extracts or biological matrices. These methods exploit the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. usda.govresearchgate.netingentaconnect.comacs.orgplantaanalytica.com HPLC allows for the separation of this compound from other pyrrolizidine (B1209537) alkaloids and plant constituents based on their differing affinities for the stationary phase and interactions with the mobile phase. usda.gov Studies have utilized HPLC to analyze extracts from Crotalaria juncea seeds, roots, stems, and leaves for the presence of this compound and other dehydropyrrolizidine alkaloids. usda.govacs.org HPLC conditions, including the column type and mobile phase composition, are optimized to achieve effective separation of this compound. usda.govphcog.com For instance, a reversed-phase C18 column with gradient elution using acetonitrile (B52724) and formic acid in water has been employed for the simultaneous determination of this compound and other compounds. phcog.com

Coupling HPLC with Mass Spectrometry (MS), particularly Electrospray Ionization (ESI/MS), is a powerful approach for the qualitative analysis and identification of this compound. usda.govphcog.comresearchgate.netingentaconnect.comacs.orgnih.govresearchgate.netnih.govresearchgate.netashs.orguni-mainz.denih.govresearchgate.net HPLC-ESI/MS allows for the separation of compounds by HPLC followed by their detection and structural characterization based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer. usda.govphcog.comresearchgate.netresearchgate.net This hyphenated technique has been used to identify this compound in extracts of Crotalaria juncea. usda.govacs.orgnih.govresearchgate.net Qualitative analysis using HPLC-ESI/MS has identified this compound alongside other pyrrolizidine alkaloids like trichodesmine (B190315). usda.govacs.orgresearchgate.net The technique can also provide information about the presence of this compound N-oxides. usda.govnih.govresearchgate.net

Evaporative Light Scattering Detection (ELSD) is a detection method used in conjunction with HPLC, particularly useful for detecting analytes that lack strong chromophores, such as some alkaloids. usda.govresearchgate.netingentaconnect.comeuropa.eupeakscientific.comknauer.netlcms.cznih.gov In ELSD, the HPLC eluent is nebulized and the solvent is evaporated, leaving non-volatile analyte particles. peakscientific.comlcms.cz These particles then scatter light, and the scattered light is detected. peakscientific.comlcms.cz This technique has been used in the analysis of Crotalaria juncea seeds, revealing the presence of this compound. usda.govresearchgate.netingentaconnect.com The limit of detection for HPLC/ELSD has been reported to be around 40 µg, which is higher compared to mass spectrometric detection (around 1 µg). ingentaconnect.com ELSD is compatible with gradient elution, which is advantageous for separating complex mixtures. europa.euknauer.netlcms.cz

Coupling with Mass Spectrometry (HPLC-ESI/MS) for Qualitative Analysis

Spectroscopic Approaches in Junceine Structural Confirmation

Spectroscopic techniques play a vital role in confirming the structure of isolated this compound. While the provided search results primarily highlight the use of mass spectrometry for structural insights through fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is a common and powerful technique for elucidating the complete structure of organic compounds like this compound. One source mentions the use of spectroscopy techniques, including Nuclear Magnetic Resonance, for establishing the structure of the active principle in Crotalaria juncea as a pyrrolizidinic alkaloid like this compound. scielo.org.co Comprehensive spectrometric and spectroscopic analysis has been used to elucidate the structure of alkaloids, including diastereoisomers of isohemijunceine. usda.govnih.govresearchgate.net

Quantitative Methodologies for Junceine Content Determination in Biological Matrices

Quantitative analysis of this compound in biological matrices, such as plasma, is essential for various studies, including pharmacokinetics. phcog.comnih.govresearchgate.netresolvemass.caresearchgate.netnih.govmdpi.com Highly sensitive and specific methods are required due to the complexity of biological samples and potentially low concentrations of the analyte. phcog.comresearchgate.netresolvemass.caresearchgate.netmdpi.com Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is a method that has been developed and validated for the simultaneous determination of this compound and other compounds in rat plasma. phcog.comnih.gov This method typically involves sample preparation steps, chromatographic separation, and detection using multiple reaction monitoring (MRM) in electrospray ionization negative ion mode. phcog.comnih.govresearchgate.net

Research findings indicate that such methods can achieve satisfactory linearity with high correlation coefficients and low limits of quantification. phcog.comnih.govresearchgate.net For this compound, a low limit of quantification of 0.82 ng/mL has been reported in rat plasma using a UHPLC-MS/MS method. phcog.comnih.govresearchgate.net Precision and accuracy metrics, such as relative standard deviation and relative error, are also evaluated to ensure the reliability of the quantitative method. phcog.comnih.govresearchgate.net

An example of quantitative data for this compound content in different parts of Crotalaria juncea plants (immature) and seeds has been reported:

| Plant Part | This compound Content (% w/w) |

| Roots | 0.05 |

| Stems | 0.12 |

| Leaves | 0.01 |

| Seeds | 0.15 |

Here is a table summarizing the limits of quantification for this compound and other compounds in rat plasma using a specific UHPLC-MS/MS method:

| Compound | Low Limit of Quantification (ng/mL) |

| Luteoloside | 1.03 |

| Dracocephaloside | 1.16 |

| This compound | 0.82 |

| Nudifloside | 0.88 |

Biological and Ecological Functions of Junceine in Planta

Role as a Plant Defensive Chemical against Herbivory

Plant secondary metabolites serve as a defensive shield against phytophagous herbivores mdpi.com. These compounds can be produced constitutively or induced in response to herbivore attack, accumulating at increased levels and acting as signaling molecules to upregulate defense response genes mdpi.com. The defensive functions of these metabolites contribute to the competitiveness and survival of plants under stress conditions mdpi.com. While the specific role of Juncein as a direct defensive chemical against herbivory requires further detailed study, its classification as a plant secondary metabolite suggests its potential involvement in such defense mechanisms mdpi.comresearchgate.net. Plant defenses against herbivores can be either direct, involving toxins or digestibility reducers, or indirect, such as attracting natural enemies of herbivores nih.govmdpi.com.

Interactions with Herbivorous Insects

Plant-insect interactions are complex and have evolved over millions of years oxfordbibliographies.com. Plants utilize various strategies, including chemical compounds, to deter or otherwise affect herbivorous insects wikipedia.orgntu.edu.sg. These interactions can be mediated by secondary metabolites, which influence insect behavior, feeding, and physiological processes wikipedia.org.

Impact on Insect Development and Survivability

Plant secondary metabolites can have deleterious effects on phytophagous insects, impacting their growth and development nih.gov. For instance, some compounds can reduce nutrient absorption efficiency or cause damage to the insect midgut nih.gov. While specific data on this compound's impact on insect development and survivability was not found in the immediate search results, studies on other plant secondary metabolites demonstrate these potential effects nih.gov. For example, tannins can affect insect growth and development by binding to proteins and reducing nutrient absorption nih.gov.

Insect development and survivability can be influenced by various factors, including the presence of defensive chemicals in their diet mdpi.comfrontiersin.org. Research on other compounds and environmental factors has shown impacts on insect longevity and developmental duration mdpi.comfrontiersin.org.

Influence on Insect Fecundity and Reproduction

Plant defensive chemicals can also influence the reproductive capacity of herbivorous insects frontiersin.org. Some compounds can negatively affect insect fecundity and reproduction frontiersin.org. The reproductive success of insects is crucial for population dynamics, and factors that diminish fecundity can significantly impact population growth monarchwatch.org.

Studies on other substances and environmental conditions have demonstrated effects on insect fecundity and reproductive processes nih.govmdpi.comnih.gov. For example, certain dietary factors can diminish fecundity in insects nih.gov. The development of the insect reproductive system is critical for their reproductive capacity mdpi.com.

Allelochemical Properties and Interspecies Interactions

Allelochemicals are biochemicals produced by organisms that can influence the germination, growth, survival, and reproduction of other organisms wikipedia.org. These compounds play a significant role in mediating interspecific and intraspecific interactions in plant communities wikipedia.orgmdpi.com. Allelopathy, the phenomenon involving allelochemicals, can lead to both negative and positive effects on target organisms wikipedia.org.

Plant-derived allelochemicals can affect competing plants by inhibiting their growth or disrupting their reproductive processes researchgate.netwikipedia.org. They can also mediate interactions with microorganisms and herbivores researchgate.netresearchgate.net. The release of allelochemicals into the environment, either from living tissues or decomposing plant material, can influence the composition and structure of plant communities wikipedia.orgmdpi.com. While the specific allelochemical properties of this compound require further investigation, its nature as a plant secondary metabolite suggests its potential involvement in such chemical interactions within its ecosystem mdpi.comresearchgate.net.

Advanced Research Methodologies and Future Directions in Junceine Research

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are powerful tools used to simulate and analyze the behavior and properties of molecular systems. researchgate.netjinr.ru These techniques are applied across various fields, including chemistry, biology, and materials science, to understand complex interactions that are difficult to study experimentally. researchgate.netunimelb.edu.auanu.edu.au

In silico analysis, which involves using computer simulations, is crucial for studying molecular interactions and conformational changes. Molecular docking, for instance, is widely used to predict how a ligand like Juncein might bind to a target protein. biotech-asia.orgnih.gov This involves analyzing the structural and energetic aspects of the interaction. Molecular dynamics simulations provide a time-dependent view, allowing researchers to observe the flexibility and stability of molecules and their complexes over time, revealing different conformational states. biotech-asia.orgplos.orgacellera.com These simulations can help understand how this compound's three-dimensional structure influences its interactions with biological targets. researchgate.netbiotech-asia.org

Data from in silico analyses can include binding affinities, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and conformational changes upon binding. While specific data for this compound's in silico interactions were not extensively detailed in the search results, the methodologies applied to similar compounds provide a framework for how this compound could be studied. For example, in silico studies on other natural compounds have analyzed binding interactions with target proteins, evaluating parameters like binding energy and identifying key residues involved in the interaction. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that build mathematical models correlating the chemical structures of compounds with their biological activities. amazon.comjocpr.comwikipedia.org These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties or structural features, to predict the activity of new or untested compounds. amazon.comwikipedia.orgfrontiersin.org QSAR is a valuable tool in drug discovery and medicinal chemistry for optimizing lead compounds and understanding how structural modifications impact biological effects. jocpr.comnih.govnih.gov

While a specific QSAR study focused solely on this compound was not found, QSAR has been applied to other alkaloid classes and natural products to understand their structure-activity relationships. nih.govresearchgate.netjbiochemtech.com These studies involve selecting relevant molecular descriptors and developing statistical models (e.g., using multi-linear regression) to establish a quantitative link between structure and activity. frontiersin.orgnih.gov The quality of QSAR models is evaluated based on statistical parameters like correlation coefficients and predictive ability. frontiersin.orgnih.gov Applying QSAR to this compound and its derivatives could help identify key structural features responsible for its observed properties and guide the design of analogs with potentially enhanced or modified activities.

In Silico Analysis of Junceine Interactions and Conformations

Applications of Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering are intertwined fields focused on designing and constructing new biological parts, devices, and systems, and optimizing cellular processes for the production of desired compounds. nih.govfrontiersin.orgfrontiersin.org Metabolic engineering specifically aims to modify metabolic pathways within organisms to improve the synthesis of target molecules. nih.govfrontiersin.org

Reconstructing biosynthetic pathways in heterologous host systems is a key application of synthetic biology and metabolic engineering for natural products like this compound. unimelb.edu.aunih.govnih.gov This involves identifying the genes responsible for the biosynthesis of the compound in its native organism and transferring them into a more tractable host, such as bacteria or yeast. nih.govnih.gov This approach can facilitate the production of compounds that are difficult to obtain from their natural sources, enable the study of individual pathway steps, and allow for the engineering of the pathway to improve yield or create novel analogs. nih.govmdpi.com

Challenges in heterologous expression include identifying all necessary genes, assembling large gene clusters, and ensuring the compatibility of the introduced pathway with the host cell's metabolism. nih.govmdpi.com However, advances in DNA assembly techniques and host engineering are addressing these issues. nih.gov Successful reconstruction allows for controlled production and manipulation of the biosynthetic route.

Enzyme engineering, a component of metabolic engineering and synthetic biology, focuses on modifying enzymes to alter their catalytic activity, substrate specificity, or stability. elesztogenetika.cominfinitabiotech.comreseaprojournals.com This can be achieved through techniques like directed evolution or rational design. elesztogenetika.cominfinitabiotech.comreseaprojournals.comnih.gov By engineering the enzymes involved in this compound biosynthesis, researchers could potentially create novel enzymes that produce modified versions of this compound or improve the efficiency of specific steps in the pathway. infinitabiotech.combnl.gov

Directed evolution mimics natural selection through iterative rounds of mutagenesis and screening to identify enzyme variants with desired characteristics. infinitabiotech.comreseaprojournals.comnih.gov Rational design involves making targeted modifications based on the enzyme's known structure and catalytic mechanism. infinitabiotech.comreseaprojournals.com Applying these techniques to this compound biosynthetic enzymes could lead to the production of this compound analogs with potentially altered biological activities or improved production yields in engineered systems.

Reconstruction of Biosynthetic Pathways in Heterologous Systems

Integrated Omics Approaches in Understanding Junceine Metabolism

Integrated omics approaches combine data from multiple high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems. wellcomeconnectingscience.orgfrontiersin.orgmdpi.com This integrated analysis allows for a more comprehensive understanding of complex biological processes, including the metabolism and biosynthesis of natural products like this compound. frontiersin.orgnih.gov

By integrating transcriptomic (gene expression), proteomic (protein abundance), and metabolomic (metabolite profile) data, researchers can gain insights into how the genes involved in this compound biosynthesis are regulated, which enzymes are active, and how the levels of intermediates and the final product (this compound) are controlled. frontiersin.orgnih.gov This can help identify bottlenecks in the biosynthetic pathway, reveal regulatory mechanisms, and uncover potential strategies for increasing this compound production or engineering the pathway to produce desired derivatives. frontiersin.org While specific integrated omics studies on this compound were not highlighted, this approach has been successfully applied to understand the metabolism of other compounds and diseases. frontiersin.orgnih.govbiorxiv.org Applying integrated omics to this compound-producing organisms could provide a detailed map of its metabolic landscape, facilitating targeted engineering efforts.

Emerging Methodologies in Natural Product Discovery and Characterization

The field of natural product research is continuously evolving, driven by the need to discover novel bioactive compounds from diverse biological sources. The inherent complexity of natural matrices and the often low abundance of target compounds necessitate the application of advanced and emerging methodologies for efficient discovery and comprehensive characterization. Pyrrolizidine (B1209537) alkaloids (PAs), including this compound, represent a class of natural products whose study greatly benefits from these technological advancements.

Traditional approaches to natural product discovery often involved broad-spectrum screening of crude extracts, followed by bioassay-guided isolation and structural elucidation. While successful, these methods can be time-consuming and may lead to the rediscovery of known compounds. Emerging methodologies aim to streamline this process, enabling faster identification, dereplication (rapid identification of known compounds), and characterization of novel structures. researchgate.netnih.gov

A cornerstone of modern natural product research is the integration of advanced separation techniques with sophisticated spectroscopic and spectrometric methods. Hyphenated techniques, particularly those coupling chromatography with mass spectrometry (MS), have become indispensable tools. High-performance liquid chromatography-mass spectrometry (HPLC-MS) and ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) offer enhanced separation power and sensitivity, allowing for the detection and analysis of complex mixtures containing various PAs. Electrospray ionization (ESI) is a commonly used ionization technique for PAs due to their polar nature, facilitating their detection in LC-MS analyses.

High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) MS, provides accurate mass measurements of parent ions and their fragments. This high accuracy is crucial for determining the elemental composition of compounds and aids significantly in structural elucidation, even for previously unknown metabolites, without the immediate need for reference standards. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) provide valuable structural information, allowing researchers to piece together the molecular architecture of isolated compounds. Studies on pyrrolizidine alkaloids, including the analysis of Crotalaria juncea extracts containing this compound, have successfully employed HPLC-ESI/MS for qualitative analysis and the identification of various PA components. Comprehensive spectrometric and spectroscopic analyses, encompassing techniques beyond MS like Nuclear Magnetic Resonance (NMR) spectroscopy, remain vital for the complete and unambiguous elucidation of the chemical structures of natural products like this compound and its related alkaloids.

The application of these advanced analytical techniques has provided detailed insights into the PA profiles of plants like Crotalaria juncea. For instance, analysis of extracts from different parts of C. juncea using HPLC-ESI/MS revealed the presence of this compound and other macrocyclic dehydropyrrolizidine alkaloid diesters, as well as previously unknown alkaloids.

| Plant Part (Crotalaria juncea cv. 'Tropic Sun') | Detected Pyrrolizidine Alkaloids (Examples) | Analytical Method |

| Stems | This compound, Trichodesmine (B190315), Isohemijunceine (as N-oxides) | HPLC-ESI/MS |

| Seeds | This compound, Trichodesmine, Isohemijunceine (as free bases) | HPLC-ESI/MS |

| Roots | Isohemijunceine (mainly as N-oxides) | HPLC-ESI/MS |

| Leaves | Pyrrolizidine alkaloids (lower concentration) | HPLC-ESI/MS |

Beyond targeted analysis, emerging methodologies in natural product discovery leverage 'omics' approaches, particularly metabolomics, coupled with bioinformatics. Metabolomics involves the comprehensive analysis of all metabolites in a biological sample, providing a snapshot of the chemical diversity present. When applied to plants known to produce PAs, metabolomics can help identify the full spectrum of these compounds and their variations under different conditions. Bioinformatics and computational tools play a crucial role in processing and interpreting the large datasets generated by MS-based metabolomics, enabling the identification of potential new compounds and the visualization of chemical relationships through techniques like molecular networking. researchgate.net While direct application of these advanced 'omics' and bioinformatics approaches specifically to this compound research is an area with potential for further exploration, their successful implementation in the broader field of natural product discovery, including other classes of alkaloids, highlights their relevance for future studies on this compound and its biosynthetic pathways.

Future directions in Junceine research will likely involve the continued application and further development of these emerging methodologies. Integrating advanced analytical platforms with sophisticated computational tools will enhance the ability to rapidly discover and characterize new Junceine derivatives or related alkaloids from various sources. researchgate.netnih.gov Furthermore, applying 'omics' approaches could provide deeper insights into the biosynthesis of this compound in Crotalaria juncea and other plants, potentially leading to the identification of enzymes and genes involved, which could open avenues for biotechnological production or the discovery of novel related structures. The challenges of analyzing complex natural matrices and the need for sensitive and selective detection of low-abundance compounds will continue to drive innovation in analytical chemistry and its application to the study of important natural products like this compound.

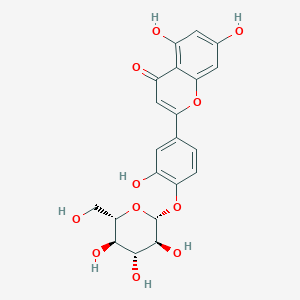

Nomenclatural Disambiguation: Other Compounds Referred to As Juncein

Analysis of Flavanone (B1672756) Derivatives Designated as "Juncein" in Ribes Taxa

Research into the phenolic profiles of seeds from various Ribes taxa (currants and gooseberries) has reported the presence of a compound identified as "this compound". In some instances, this compound is listed alongside flavanone derivatives such as eriodictyol (B191197) and naringenin. preprints.orgmdpi.compreprints.org However, detailed analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) provides further structural information. Studies have identified the "this compound" detected in Ribes seeds based on its molecular ion and fragmentation pattern. Specifically, a molecular ion [M-H]− at m/z 447 and a fragment ion at m/z 285, corresponding to the luteolin (B72000) aglycone, indicate the loss of a hexose (B10828440) moiety. researchgate.netresearchgate.net This mass spectral evidence strongly suggests that the compound referred to as "this compound" in these Ribes studies is Luteolin-O-hexoside, likely Luteolin-4′-O-glucoside researchgate.netresearchgate.net. Luteolin is a flavone (B191248), not a flavanone. This discrepancy highlights the potential for misclassification or broad categorization in some reports, as the compound identified structurally is a flavone glycoside, despite being listed within a group of flavanone derivatives in certain contexts.

Comparative Chemical Structural Analysis and Distinct Biological Activities of Homonymous Compounds

The primary compound referred to as "this compound" in the context of Ribes and Lantana camara is Luteolin 4′-O-β-D-glucopyranoside. Its structure consists of a luteolin aglycone (a flavone with hydroxyl groups at positions 3', 4', 5, and 7) linked to a glucose sugar at the 4' position. This is a flavonoid glycoside.

However, the name "this compound" has also been documented as a pyrrolizidine (B1209537) alkaloid found in the seeds of Crotalaria juncea. archive.org Pyrrolizidine alkaloids are a class of naturally occurring compounds characterized by a pyrrolizidine ring structure, often esterified with one or two branched-chain fatty acids. archive.org These compounds are structurally distinct from flavonoids, possessing a nitrogen-containing heterocyclic core rather than the flavonoid's C15 phenylpropanoid skeleton. The "this compound" from Crotalaria juncea is listed alongside other pyrrolizidine alkaloids such as trichodesmine (B190315), senecionine, and seneciphylline (B43193). archive.org

The biological activities associated with compounds named "this compound" vary depending on the specific compound and its source. For Luteolin 4′-O-β-D-glucopyranoside (the flavonoid this compound), reported activities are often related to the properties of the plant extracts in which it is found. Extracts from Ribes taxa containing this flavonoid, among other phenolic compounds, have shown in vitro antitumor activity against colorectal cancer cells. preprints.orgmdpi.compreprints.orgresearchgate.netresearchgate.net Lantana camara extracts, which contain Luteolin 4′-O-β-D-glucopyranoside, exhibit a wide range of biological properties, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects, although these activities are attributed to the complex mixture of compounds present in the extract. researchgate.netmdpi.comnih.gov "this compound" (likely the flavonoid) from Avicennia marina has been associated with anti-inflammatory and antibacterial activities. aensiweb.net

In contrast, pyrrolizidine alkaloids, including "this compound" from Crotalaria juncea, are primarily known for their toxicity, particularly hepatotoxicity, due to metabolic activation in the liver. archive.org This stark difference in biological activity underscores the critical need for clear and unambiguous nomenclature in natural product chemistry to avoid confusion, especially concerning compounds with significant toxicological profiles.

The following table summarizes the compounds discussed that are referred to as "this compound":

| Compound Name | Chemical Class | Source Plant(s) | PubChem CID | Notes |

| Luteolin 4′-O-β-D-glucopyranoside | Flavone Glycoside | Lantana camara, Ribes taxa, Actinidia spp. | 133567541 | Also referred to as this compound; sometimes listed with flavanones in Ribes literature but identified as a flavone glycoside. researchgate.netresearchgate.netresearchgate.netmdpi.comnih.govmdpi.comnih.govnih.gov |

| This compound | Pyrrolizidine Alkaloid | Crotalaria juncea | - | Structurally distinct from the flavonoid this compound; known for toxicity. archive.org |

Q & A

Q. How can researchers characterize the structural properties of Juncein using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to assign functional groups and connectivity. Compare spectral data with known analogs to confirm stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) to assess purity (>95%) and isolate isoforms .

- Mass Spectrometry (MS) : Employ ESI-MS or MALDI-TOF for molecular weight validation and fragmentation pattern analysis to infer structural motifs .

Q. What standardized assays are recommended to evaluate this compound’s bioactivity in vitro?

Methodological Answer:

- Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations via nonlinear regression (GraphPad Prism) .

- Enzyme Inhibition : Apply kinetic assays (e.g., fluorometric or colorimetric) to measure IC50 against target enzymes (e.g., proteases, kinases). Include positive controls (e.g., staurosporine) .

- Antimicrobial Activity : Follow CLSI guidelines for MIC/MBC determination using broth microdilution against Gram-positive/negative strains .

Q. How can researchers optimize this compound’s synthesis in laboratory settings?

Methodological Answer:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation. Adjust catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for polar reactions) to improve yield .

- Purification : Employ flash chromatography with gradient elution or recrystallization (solvent pair: ethyl acetate/hexane) to isolate pure this compound. Document retention factors (Rf) and melting points .

Advanced Research Questions

Q. How should conflicting data on this compound’s mechanism of action be resolved?

Methodological Answer:

- Contradiction Analysis : Replicate studies under standardized conditions (e.g., cell culture media, passage number). Use siRNA knockdown or CRISPR-Cas9 to validate target proteins (e.g., apoptosis regulators) .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. Apply STRING database analysis to map protein interaction networks .

- Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify biphasic effects or off-target interactions .

Q. What experimental designs are suitable for assessing this compound’s pharmacokinetics in vivo?

Methodological Answer:

- Animal Models : Use Sprague-Dawley rats (n ≥ 6/group) for IV/PO administration. Collect plasma at timepoints (0–24h) and quantify via LC-MS/MS .

- Tissue Distribution : Euthanize subjects at intervals, homogenize tissues (liver, kidney), and extract this compound using SPE columns. Normalize to tissue weight .

- Metabolite Profiling : Incubate this compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

Q. How can computational models improve the prediction of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., Bcl-2). Validate with mutagenesis studies (e.g., alanine scanning) .

- QSAR Modeling : Curate a dataset of this compound analogs (≥50 compounds) and train random forest models on descriptors (logP, polar surface area) .

- MD Simulations : Run 100-ns trajectories (GROMACS) to analyze stability of this compound-protein complexes under physiological conditions .

Methodological Best Practices

Q. How should researchers document experimental protocols for this compound synthesis to ensure reproducibility?

- Detailed Descriptions : Specify reaction conditions (temperature, pH, inert atmosphere), equipment (e.g., Schlenk line), and batch-to-batch variability .

- Supplementary Data : Provide NMR spectra (δ values, coupling constants), HPLC chromatograms (retention times), and raw MS data in supporting information .

- Error Reporting : Include yield percentages (±SD), purity thresholds, and failed attempts to guide troubleshooting .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

- Nonlinear Regression : Fit sigmoidal curves (variable slope) to calculate EC50/IC50 with 95% confidence intervals .

- ANOVA with Post Hoc Tests : Use Tukey’s HSD for multi-group comparisons (p < 0.05). Report effect sizes (Cohen’s d) .

- Survival Analysis : Apply Kaplan-Meier curves and log-rank tests for in vivo efficacy studies (e.g., tumor growth delay) .

Avoiding Common Pitfalls

- Overgeneralization : Avoid claims like “this compound cures cancer” without specifying cell lines/mechanisms .

- Methodological Transparency : Disclose instrument calibration (e.g., NMR shimming) and software versions (e.g., GraphPad 10.0) .

- Ethical Reporting : Cite prior work on this compound analogs to contextualize novelty and avoid redundant hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.